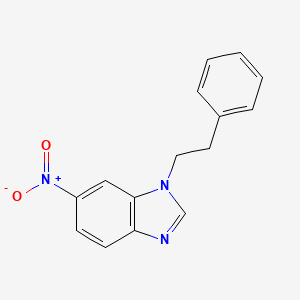![molecular formula C13H17NO4 B12530856 L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)- CAS No. 842127-03-1](/img/structure/B12530856.png)
L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)- is a chemical compound with the molecular formula C₁₃H₁₇NO₄ and a molecular weight of 251.282 g/mol . This compound is a derivative of L-proline, an imino acid that plays a crucial role in the structure and function of proteins. The hydroxylation and phenylmethoxy methylation of L-proline result in unique chemical properties that make this compound valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)- involves several steps, including the hydroxylation of L-proline and subsequent protection of the hydroxyl group with a phenylmethoxy methyl group. The reaction conditions typically involve the use of specific catalysts and reagents to achieve the desired stereochemistry and yield. For example, microbial synthesis using engineered microorganisms has been explored for the production of hydroxylated derivatives of L-proline .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale microbial fermentation processes. These processes utilize genetically engineered microorganisms to produce the compound in high yields and with high stereochemical purity. The use of microbial cell factories has opened new avenues for the green and efficient production of L-proline derivatives .
Chemical Reactions Analysis
Types of Reactions
L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The phenylmethoxy methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis.
Scientific Research Applications
L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)- has numerous scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein structure and function, particularly in collagen synthesis.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives.
Mechanism of Action
The mechanism of action of L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)- involves its interaction with specific molecular targets and pathways. The hydroxylated proline derivative can modulate the activity of enzymes and proteins involved in collagen synthesis and cell signaling. For example, it can influence the phosphorylation and activation of protein kinases and transcription factors, thereby regulating cellular metabolism and growth .
Comparison with Similar Compounds
Similar Compounds
Trans-4-hydroxy-L-proline: A hydroxylated derivative of L-proline with similar biological activities.
Trans-3-hydroxy-L-proline: Another hydroxylated proline derivative with distinct chemical properties.
Hydroxyproline analogs: Various synthetic analogs with modifications to the hydroxyl group or side chain.
Uniqueness
L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)- is unique due to its specific stereochemistry and the presence of the phenylmethoxy methyl group. These features confer distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
842127-03-1 |
|---|---|
Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
(2S,4S,5R)-4-hydroxy-5-(phenylmethoxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H17NO4/c15-12-6-10(13(16)17)14-11(12)8-18-7-9-4-2-1-3-5-9/h1-5,10-12,14-15H,6-8H2,(H,16,17)/t10-,11+,12-/m0/s1 |
InChI Key |
FTFLVHUSRKHQFQ-TUAOUCFPSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](N[C@@H]1C(=O)O)COCC2=CC=CC=C2)O |
Canonical SMILES |
C1C(C(NC1C(=O)O)COCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3,5-Bis(2-aminoethyl)phenyl]methanol](/img/structure/B12530775.png)
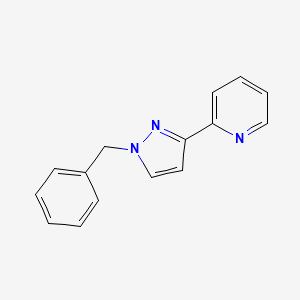
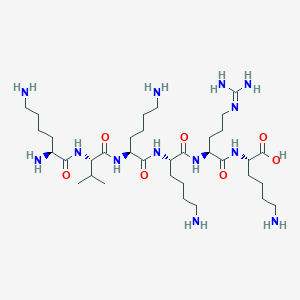
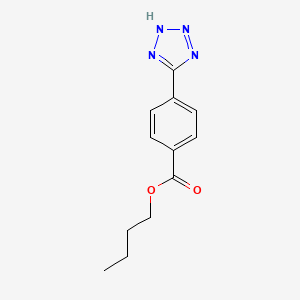
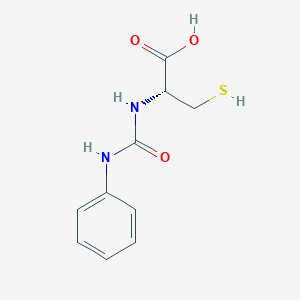
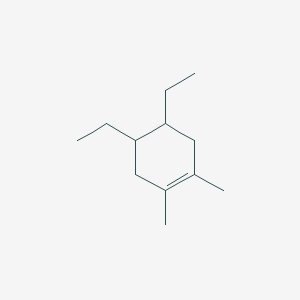
![4-chloro-3-[(3R)-5-chloro-1-[(2,4-dimethoxyphenyl)methyl]-3-methyl-2-oxoindol-3-yl]-N-ethyl-N-(pyridin-3-ylmethyl)benzamide;hydrochloride](/img/structure/B12530827.png)
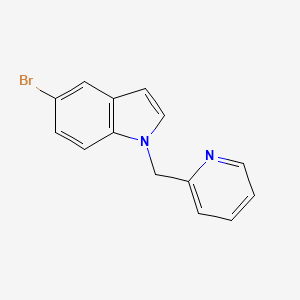
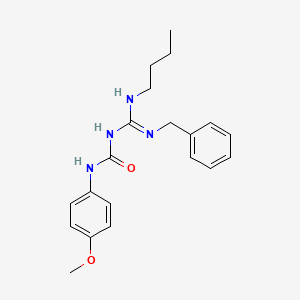
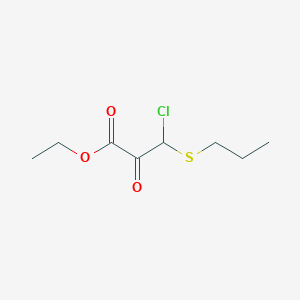
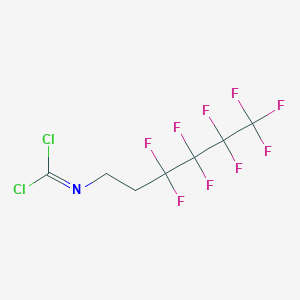
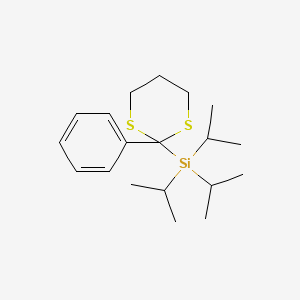
![Benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]-](/img/structure/B12530858.png)
